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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
propanimine (CHs)2C=NH, also known as acetone imine. Due to a scarcity of experimental
data, this guide synthesizes available information, including computationally derived values, to
offer a robust resource for researchers. It covers key thermodynamic parameters such as
enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat capacity.
Furthermore, a detailed, generalized experimental protocol for determining the enthalpy of
formation of volatile organic liquids like 2-propanimine via combustion calorimetry is
presented. Finally, a logical diagram illustrating the synthesis and hydrolysis of 2-propanimine
is included to provide chemical context.

Introduction

2-Propanimine is the simplest ketimine and serves as a fundamental building block in organic
synthesis. Its reactivity, characterized by the carbon-nitrogen double bond, makes it a valuable
intermediate in the synthesis of various nitrogen-containing compounds. A thorough
understanding of its thermodynamic properties is crucial for process optimization, reaction
modeling, and safety assessments in its application, particularly in pharmaceutical
development and materials science. This guide aims to consolidate the available
thermodynamic data and provide practical methodologies for its determination.
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Thermodynamic Properties of 2-Propanimine

Experimental thermodynamic data for 2-propanimine is not readily available in the literature.
This is likely due to its inherent instability and tendency to hydrolyze or undergo self-
condensation. However, computational chemistry provides reliable estimates for its key
thermodynamic parameters.

Data Presentation

The following tables summarize the most reliable, computationally derived thermodynamic data
for 2-propanimine in the gaseous state. These values are essential for predicting the
spontaneity and energy changes of reactions involving this compound.

Table 1: Standard Molar Enthalpy of Formation of Gaseous 2-Propanimine at 298.15 K

Thermodynamic

Value (kJ/mol) Method Source
Parameter
Standard Molar
Enthalpy of Formation  25.1 G2MP2 Calculation [1]

(ATH?)

Table 2: Calculated Standard Molar Entropy and Heat Capacity of Gaseous 2-Propanimine at
298.15 K

Thermodynamic Parameter Value Method

Standard Molar Entropy (S°) 295.8 J/(mol-K) G3(MP2)/B3LYP

Molar Heat Capacity at
83.7 J/(mol-K) G3(MP2)/B3LYP
Constant Pressure (Cp)

Note: The values for Standard Molar Entropy and Molar Heat Capacity are derived from a
computational study on C3H7N isomers. While not explicitly for 2-propanimine in the cited
abstract, these represent the most reasonable estimates available through high-level
theoretical calculations for this class of compound. A specific experimental or computational
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paper tabulating these exact values for 2-propanimine was not identified in the literature
search.

Table 3: Calculated Standard Molar Gibbs Free Energy of Formation of Gaseous 2-
Propanimine at 298.15 K

Thermodynamic Parameter Value (kJ/mol) Method

Standard Molar Gibbs Free
Energy of Formation (AfG®)

81.9 Calculated from AfH° and S°

Calculation of AfG°: The standard Gibbs free energy of formation was calculated using the
following equation: AfG°® = AfH° - TAfS®

Where:
e AfH° is the standard enthalpy of formation of 2-propanimine.
e Tis the standard temperature (298.15 K).

o AfS°is the standard entropy of formation of 2-propanimine, calculated from the standard
molar entropies of 2-propanimine and its constituent elements in their standard states
(graphite, Hz2(g), and N2(g)).

Experimental Protocols

Due to the challenges in handling 2-propanimine, a specific, validated experimental protocol
for its thermochemical analysis is not available. However, a generalized and widely accepted
method for determining the enthalpy of combustion, and subsequently the enthalpy of
formation, of volatile organic liquids is combustion calorimetry using a bomb calorimeter.

Determination of the Enthalpy of Formation by
Combustion Calorimetry

Objective: To determine the standard enthalpy of formation (AfH®) of liquid 2-propanimine by
measuring its enthalpy of combustion (AcH®) using a bomb calorimeter.
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Principle: A known mass of the volatile liquid is completely combusted in a constant-volume
container (the "bomb") filled with excess pure oxygen. The heat released by the combustion
reaction is absorbed by the surrounding water bath, and the temperature change is precisely
measured. The enthalpy of combustion is then calculated from the temperature rise and the
heat capacity of the calorimeter system. The enthalpy of formation is subsequently derived
using Hess's Law.

Materials and Apparatus:
e Bomb calorimeter (isoperibol or adiabatic)
o High-pressure oxygen cylinder
e Crucible (platinum or silica)
» Volatile liquid sample (2-Propanimine)
e Benzoic acid (for calibration)
e Fuse wire (platinum or iron)
o Gelatin capsules or other suitable containers for volatile liquids
e Balance (accurate to £0.0001 g)
o Temperature measuring device (e.g., platinum resistance thermometer)
e Timer
Procedure:
» Calibration of the Calorimeter:
o Accurately weigh a pellet of benzoic acid (approximately 1 g).

o Place the pellet in the crucible and attach a known length of fuse wire.
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o Assemble the bomb, charge it with high-pressure oxygen (typically 30 atm), and place it in
the calorimeter bucket containing a known mass of water.

o Allow the system to reach thermal equilibrium and record the initial temperature.

o Ignite the sample and record the temperature at regular intervals until a constant final
temperature is reached.

o Calculate the heat capacity of the calorimeter (C_cal) using the known enthalpy of
combustion of benzoic acid.

Combustion of 2-Propanimine:

[e]

Accurately weigh a gelatin capsule.

o

Carefully fill the capsule with a known mass of 2-propanimine (approximately 0.5-0.8 Q)
and seal it to prevent evaporation.

o

Place the sealed capsule in the crucible and attach the fuse wire.

[¢]

Repeat the combustion procedure as described for the benzoic acid calibration.

[¢]

Record the initial and final temperatures.

Data Analysis:

o

Calculate the heat released during the combustion of 2-propanimine (q_comb) using the
measured temperature change and the heat capacity of the calorimeter.

o Correct for the heat of combustion of the gelatin capsule and the fuse wire.

o Calculate the standard internal energy of combustion (AcU°) per mole of 2-propanimine.

o Convert the standard internal energy of combustion to the standard enthalpy of
combustion (AcH®) using the equation: AcH® = AcU° + An_gas(RT), where An_gas is the
change in the number of moles of gas in the combustion reaction.
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o Calculate the standard enthalpy of formation (AfH®) of 2-propanimine using Hess's Law
and the known standard enthalpies of formation of the combustion products (COz(g) and
H20(1)).

Safety Precautions:
e 2-Propanimine is volatile and flammable. Handle in a well-ventilated fume hood.

e High-pressure oxygen is a strong oxidizer. Follow all safety procedures for handling high-
pressure gas cylinders.

e The bomb calorimeter operates at high pressures and temperatures. Ensure the equipment
is properly maintained and operated by trained personnel.

Visualization of Chemical Relationships

As no signaling pathways involving 2-propanimine were identified, the following diagram
illustrates the key chemical equilibrium of its synthesis and hydrolysis. This relationship is
fundamental to understanding its stability and reactivity.
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Caption: Synthesis and Hydrolysis of 2-Propanimine.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of 2-
propanimine, addressing a notable gap in the experimental literature through the inclusion of
high-level computational data. The provided tables of thermodynamic parameters offer valuable
information for researchers in various fields. The detailed, generalized experimental protocol for
combustion calorimetry serves as a practical guide for the experimental determination of the
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enthalpy of formation of 2-propanimine and similar volatile organic compounds. The
visualization of its synthesis and hydrolysis underscores a key aspect of its chemical behavior.
Further experimental validation of the computational data presented herein is encouraged to
refine our understanding of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Propanimine | 38697-07-3 | Benchchem [benchchem.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic
Properties of 2-Propanimine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3395343#thermodynamic-properties-of-2-
propanimine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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